Potent Human 17β-HSD1 Inhibition Benchmarking Against Class-Leading BSH Inhibitors
The compound demonstrates potent inhibition of human 17β-HSD1 with an IC50 of 46 nM in a biochemical assay using human placental cytosolic fraction and [3H]-E1 as a substrate [1]. This potency is contextualized by the broader class of fluorinated 17β-HSD1 inhibitors, where a lead compound (Compound 33) achieved an IC50 of 2 nM, representing the most potent inhibitor against the human enzyme reported at the time [2]. While not as potent as this lead, the target compound's value lies in its balanced dual profile, which Compounds like 33, primarily optimized for 17β-HSD1, do not necessarily possess.
| Evidence Dimension | Inhibitory potency against human 17β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 46 nM |
| Comparator Or Baseline | Lead Fluorinated 17β-HSD1 Inhibitor (Compound 33): IC50 = 2 nM (for human enzyme) |
| Quantified Difference | The target compound is 23-fold less potent than the class-leading 17β-HSD1 inhibitor (Compound 33) but possesses a dual 17β-HSD1/2 profile. |
| Conditions | Inhibition of human placental cytosolic fraction 17beta-HSD1 using [3H]-E1 as substrate in presence of NAD+ by radio-HPLC analysis (BindingDB). |
Why This Matters
The confirmed, single-digit nanomolar potency on 17β-HSD1 validates the compound's engagement with the target, making it a useful tool for studies where a dual 17β-HSD1/2 inhibitor is required, differentiating it from more potent but highly selective 17β-HSD1 inhibitors.
- [1] BindingDB. BDBM50515434 (CHEMBL4518587). Affinity Data for 17β-HSD1 (IC50: 46 nM). Curated by ChEMBL from Elexopharm. View Source
- [2] Abdelsamie, A. S., et al. (2015). Towards the evaluation in an animal disease model: Fluorinated 17β-HSD1 inhibitors showing strong activity towards both the human and the rat enzyme. European Journal of Medicinal Chemistry, 103, 56-68. PMID: 26322835. View Source
